molecular formula C14H19ClN2O4S B2387788 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide CAS No. 2094509-64-3

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide

Cat. No. B2387788
M. Wt: 346.83
InChI Key: NRKBSLISTUZWLY-UHFFFAOYSA-N
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Description

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton’s tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies.

Mechanism Of Action

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide irreversibly binds to BTK and inhibits its activity, leading to the suppression of B-cell receptor signaling and downstream pathways, such as NF-κB and AKT. This results in the inhibition of B-cell proliferation, survival, and migration, as well as the induction of apoptosis. 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has been shown to be more selective for BTK than other kinases, such as ITK and Tec, which may reduce the risk of off-target effects.

Biochemical And Physiological Effects

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, both in vitro and in vivo. It also inhibits the migration and adhesion of B-cells, which are important steps in the development and progression of B-cell malignancies. 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages And Limitations For Lab Experiments

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its ability to overcome resistance to other BTK inhibitors, and its favorable pharmacokinetic properties. However, there are also some limitations to using 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in lab experiments, such as its irreversible binding to BTK, which may limit its reversibility and require caution in interpreting results. Additionally, 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide may have off-target effects at high concentrations, which may affect the interpretation of results.

Future Directions

There are several future directions for the development and use of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide. One potential direction is the combination of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide with other targeted therapies, such as inhibitors of PI3K, AKT, or BCL-2, to enhance its anti-tumor activity and overcome resistance. Another direction is the evaluation of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Additionally, the development of biomarkers to predict response to 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide may help to identify patients who are most likely to benefit from this therapy. Finally, the use of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in combination with immunotherapy, such as checkpoint inhibitors or CAR-T cell therapy, may enhance the anti-tumor immune response and improve outcomes for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide involves the reaction of 5-chloro-2-methanesulfonylpyridine-4-carboxylic acid with 2,2-dimethyloxan-4-amine. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in high purity and yield.

Scientific Research Applications

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has been extensively studied for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide has potent anti-tumor activity in vitro and in vivo, and it can overcome resistance to other BTK inhibitors, such as ibrutinib. Clinical trials are currently underway to evaluate the safety and efficacy of 5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide in patients with B-cell malignancies.

properties

IUPAC Name

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methylsulfonylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-14(2)7-9(4-5-21-14)17-13(18)10-6-12(22(3,19)20)16-8-11(10)15/h6,8-9H,4-5,7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKBSLISTUZWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NC(=O)C2=CC(=NC=C2Cl)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2,2-dimethyloxan-4-yl)-2-methanesulfonylpyridine-4-carboxamide

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